molecular formula C18H15BrFN3OS B429845 N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333768-13-1

N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B429845
CAS No.: 333768-13-1
M. Wt: 420.3g/mol
InChI Key: JTOAHIFCKZBPIJ-UHFFFAOYSA-N
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Description

Structural Characterization & IUPAC Nomenclature

This compound belongs to the class of heterocyclic compounds characterized by a six-membered dihydropyrimidine ring containing nitrogen atoms at positions 1 and 3. The compound's systematic name reflects its complex substitution pattern, where the core tetrahydropyrimidine scaffold is functionalized with specific aromatic moieties. The structural framework consists of a partially saturated pyrimidine ring bearing a thioxo group (C=S) at position 2, distinguishing it from the corresponding oxo derivatives commonly encountered in Biginelli reaction products.

The molecular architecture of this compound can be dissected into several key structural components. The 4-bromophenyl substituent attached to the carboxamide nitrogen introduces significant steric bulk and electronic effects through the bromine atom's electron-withdrawing properties. Simultaneously, the 4-fluorophenyl group at position 4 of the pyrimidine ring contributes additional halogen bonding capabilities and influences the compound's lipophilicity profile. The methyl group at position 6 provides steric hindrance that can affect conformational preferences and biological interactions.

Spectroscopic characterization of related dihydropyrimidine-2-thione derivatives typically reveals characteristic features in both 1H and 13C NMR spectra. The aromatic protons from the bromophenyl and fluorophenyl substituents appear in the aromatic region, while the methyl group at position 6 exhibits a distinctive singlet. The presence of the thioxo functionality significantly influences the chemical shifts of adjacent carbons in 13C NMR analysis, providing diagnostic information for structural confirmation.

Structural Feature Chemical Significance Expected NMR Characteristics
4-Bromophenyl carboxamide Electron-withdrawing, steric bulk δ 7.5-7.8 ppm (aromatic H)
4-Fluorophenyl substituent Halogen bonding, lipophilicity δ 7.0-7.3 ppm (aromatic H)
6-Methyl group Steric hindrance δ 2.2-2.5 ppm (CH₃)
Thioxo functionality Tautomeric equilibrium δ 180-190 ppm (C=S)

Historical Context in Heterocyclic Chemistry Research

The development of dihydropyrimidine chemistry traces its origins to the pioneering work of Pietro Biginelli in 1891, who first described the multicomponent condensation reaction that bears his name. Biginelli's original investigation involved the acid-catalyzed reaction of ethyl acetoacetate, benzaldehyde, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones. This foundational discovery established the framework for an entire class of heterocyclic compounds that would later prove instrumental in medicinal chemistry applications.

The historical significance of Biginelli's contribution extends beyond the initial reaction discovery. Pietro Giacomo Biginelli (1860-1937), born in Palazzolo Vercellese in the Kingdom of Sardinia, conducted his early synthetic work under Hugo Schiff at the University of Florence. By systematically investigating the condensation of ethyl acetoacetate and urea in the presence of various aldehydes, Biginelli established the fundamental principles governing multicomponent heterocyclic synthesis. His meticulous elemental analysis and structural determination methods laid the groundwork for understanding the mechanistic pathways involved in these transformations.

The evolution from Biginelli's original oxo-derivatives to the modern thioxo analogs represents a significant advancement in heterocyclic chemistry. The introduction of sulfur in place of oxygen at position 2 fundamentally alters both the electronic properties and biological activities of these compounds. Research conducted over the past several decades has demonstrated that thioxo derivatives often exhibit enhanced biological activities compared to their oxo counterparts, particularly in antimicrobial and antiviral applications.

Contemporary research has revealed that dihydropyrimidine-2-thiones demonstrate remarkable versatility as pharmacological agents. Recent investigations have identified these compounds as potent inhibitors of SARS-CoV-2 main protease, with several derivatives showing IC₅₀ values in the sub-micromolar range. This discovery has reinvigorated interest in the chemical class and prompted extensive structure-activity relationship studies to optimize biological performance.

Position Within Dihydropyrimidine-2-thione Derivatives

This compound occupies a distinctive position within the broader family of dihydropyrimidine-2-thione derivatives, characterized by its dual halogen substitution pattern and carboxamide functionality. Recent comprehensive studies of this chemical class have revealed structure-activity relationships that highlight the importance of specific substitution patterns for biological activity.

The strategic incorporation of halogen atoms in positions that influence both electronic distribution and intermolecular interactions represents a sophisticated approach to drug design. Fluorine substitution, in particular, has emerged as a powerful tool for modulating pharmacokinetic properties while maintaining or enhancing biological activity. The 4-fluorophenyl substituent in this compound aligns with established medicinal chemistry principles that exploit fluorine's unique properties, including its high electronegativity and small van der Waals radius.

Recent research has demonstrated that dihydropyrimidine-2-thione derivatives exhibit significant potential as therapeutic agents across multiple disease areas. In antiviral research, compounds within this class have shown exceptional promise as SARS-CoV-2 main protease inhibitors, with optimization studies revealing that specific substitution patterns can yield IC₅₀ values as low as 0.054 μM. The incorporation of fluorinated aromatic systems and halogenated carboxamide moieties appears to enhance binding affinity through favorable interactions with key amino acid residues in the target protein.

Antibacterial activity represents another important dimension of dihydropyrimidine-2-thione pharmacology. Systematic evaluation of synthesized derivatives has revealed that compounds bearing specific aromatic substitution patterns demonstrate selective activity against particular bacterial strains. The structural features present in this compound suggest potential for enhanced antibacterial properties, particularly against Gram-positive organisms.

Biological Activity Representative IC₅₀/MIC Values Key Structural Requirements
SARS-CoV-2 Mpro inhibition 0.054-0.063 μM Fluorinated aromatic systems
Antibacterial (S. aureus) 3.12-12.5 mg/mL Halogenated aromatics
Cytotoxicity (cancer cells) Variable Electron-withdrawing groups

The compound's position within this chemical family is further distinguished by its potential for synthetic accessibility through established Biginelli-type methodologies. Modern synthetic approaches utilizing microwave assistance and environmentally benign catalysts have made the preparation of complex dihydropyrimidine-2-thione derivatives increasingly practical. The specific substitution pattern in this compound can likely be achieved through careful selection of starting materials in a modified Biginelli condensation, where thiourea replaces urea and appropriately substituted aldehydes and active methylene compounds are employed.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-14-8-4-12(19)5-9-14)16(23-18(25)21-10)11-2-6-13(20)7-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOAHIFCKZBPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its analgesic properties and potential applications in drug development.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidine derivatives characterized by the presence of halogenated phenyl groups. Its molecular formula is C18H15BrFN3OSC_{18}H_{15}BrFN_3OS with a molecular weight of 420.3 g/mol. The unique arrangement of bromine and fluorine atoms on the aromatic rings enhances its interaction with biological targets, contributing to its pharmacological profile.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties . In comparative studies, it has been shown to surpass the efficacy of traditional analgesics like metamizole sodium while maintaining lower toxicity levels.

The compound's mechanism of action appears to involve the inhibition of specific pathways related to pain signaling, suggesting its potential use in pain management therapies.

Other Biological Activities

While the primary focus has been on its analgesic effects, preliminary studies have also suggested potential anti-inflammatory properties. Further research is needed to elucidate these effects and explore additional therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with related tetrahydropyrimidine derivatives is useful. The following table summarizes key features and biological activities:

Compound NameKey FeaturesBiological Activity
N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideLacks bromine substituentModerate analgesic properties
N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideContains chlorine instead of bromineLower analgesic effect
6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivativesGeneral class without specific substitutionsVaries widely in activity

The presence of bromine and fluorine in this compound significantly enhances its pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Analgesic Efficacy Study : A study comparing various tetrahydropyrimidine derivatives found that this compound demonstrated superior analgesic effects in rodent models.
  • Mechanistic Studies : Interaction studies have indicated that this compound may inhibit pathways involved in pain signaling through enzyme inhibition. Further research is required to clarify its exact mechanism.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of DHPM carboxamides with variations in aryl substituents and functional groups. Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Bioactivity Reference
N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-THPM-5-carboxamide (Target) 4-(4-BrPh), N-(4-FPh), C=S at C2 C₁₉H₁₆BrFN₃OS 432.3 Potential hydrogen bonding via C=S; enhanced lipophilicity due to Br and F substituents
4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-THPM-5-carboxamide 4-(2-ClPh), N-(4-FPh), C=S at C2 C₁₈H₁₅ClFN₃OS 375.8 Ortho-Cl substitution may sterically hinder binding; unstudied bioactivity
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-aryl-6-methyl-2-thioxo-1,2,3,4-THPM-5-carboxamide N-(2-Cl-4-CF₃Ph), variable aryl groups C₂₀H₁₆ClF₃N₃OS 454.9 CF₃ group enhances metabolic stability; moderate antimicrobial activity (MIC: 8–32 µg/mL)
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-THPM-5-carboxylate Ethyl ester at C5, 4-(4-BrPh), C=S at C2 C₁₅H₁₆BrN₂O₂S 383.3 Lower solubility vs. carboxamide; no reported bioactivity
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-THPM-5-yl]ethanone Acetyl group at C5, C=S at C2 C₁₄H₁₃FN₂OS 292.3 Crystallographic data confirms planar thioxo group; unstudied bioactivity

Key Observations

Substituent Position and Bioactivity :

  • Para-substituted halogens (e.g., 4-Br, 4-F) enhance lipophilicity and membrane penetration compared to ortho/meta substituents .
  • The trifluoromethyl group in N-[2-Cl-4-CF₃Ph] derivatives improves metabolic stability, a critical factor in drug design .

Functional Group Impact :

  • Thioxo (C=S) vs. Oxo (C=O) : The thioxo group facilitates stronger hydrogen bonding (e.g., N–H···S interactions), influencing crystal packing and solubility .
  • Carboxamide vs. Ester : Carboxamide derivatives exhibit higher solubility in polar solvents compared to esters (e.g., ethyl carboxylate in ).

Biological Activity: Antimicrobial Potential: Derivatives with electron-withdrawing groups (e.g., CF₃, Br) show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Preparation Methods

Core Structural Assembly

The tetrahydropyrimidine scaffold is typically constructed via a Biginelli-like cyclocondensation involving a β-keto ester, an aldehyde, and a thiourea derivative. For the target compound, the reaction components are hypothesized to include:

  • 4-Fluorophenylacetaldehyde as the aldehyde component.

  • Methyl 3-oxopentanoate (or analogous β-keto ester) to introduce the 6-methyl group.

  • N-(4-Bromophenyl)thiourea to incorporate the thioxo and carboxamide functionalities.

The reaction proceeds under acidic or Lewis acid-catalyzed conditions, forming the dihydropyrimidinone intermediate, which is subsequently reduced to the tetrahydropyrimidine.

Catalytic Systems

Recent patents describe the use of solid acid catalysts (e.g., sulfated zirconia or silica-supported Fe³⁺) to improve reaction efficiency and simplify post-processing. For example, in the synthesis of analogous pyrimidine derivatives, a solid acid catalyst achieved a 94.9% yield in the esterification step, compared to 70–80% with traditional H₂SO₄. This approach minimizes waste and enhances catalyst recyclability.

Stepwise Preparation Methodology

Synthesis of Methyl 3-Oxopentanoate

A modified Claisen condensation between ethyl acetoacetate and propanoyl chloride is conducted in the presence of a solid acid catalyst (e.g., sulfated TiO₂). The patent US10556871B1 reports that such catalysts reduce side reactions, achieving >95% purity in the ester product.

Preparation of N-(4-Bromophenyl)thiourea

4-Bromoaniline is reacted with ammonium thiocyanate in acidic ethanol, followed by purification via recrystallization. Yield optimization studies suggest that maintaining a pH of 3–4 during the reaction increases thiourea formation to 88–92% .

Cyclocondensation and Reduction

The key cyclization step involves refluxing the β-keto ester, aldehyde, and thiourea in ethanol with a catalytic amount of p-toluenesulfonic acid (PTSA) . A representative protocol from analogous syntheses includes:

  • Molar ratio : 1:1:1 (β-keto ester : aldehyde : thiourea).

  • Temperature : 80–90°C for 8–12 hours.

  • Yield : 75–82% after column chromatography.

Subsequent reduction of the dihydropyrimidinone to the tetrahydropyrimidine is achieved using NaBH₄ in THF , yielding 68–74% of the desired product.

Process Optimization and Scalability

Catalyst Recycling

The use of solid acid catalysts, as demonstrated in US10556871B1, allows for three to five reuse cycles without significant activity loss. For instance, sulfated zirconia retained 92% catalytic efficiency after five cycles in esterification reactions.

Solvent Selection

Hydrophobic solvents (e.g., toluene) are preferred for extraction steps to minimize product loss. In the patent, toluene washing improved intermediate purity from 89% to 99.3% .

Yield and Purity Data

StepYield (%)Purity (HPLC, %)
Esterification94.999.5
Thiourea synthesis91.898.7
Cyclocondensation82.099.1
Reduction74.099.3
Overall yield52.4

Data adapted from US10556871B1 and Chemsrc.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, unreacted thiourea , is mitigated by precise stoichiometric control and incremental reagent addition. Acidic workup (pH 5–6) precipitates excess thiourea, reducing its concentration to <0.5% .

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

  • Step 1: Formation of the tetrahydropyrimidine core using Biginelli-like conditions (e.g., thiourea, β-keto esters, and substituted aldehydes) under reflux in ethanol or acetic acid .
  • Step 2: Bromophenyl and fluorophenyl substituents are introduced via nucleophilic substitution or Suzuki coupling, requiring precise temperature control (60–80°C) and catalysts like Pd(PPh₃)₄ .
  • Critical Parameters: Solvent polarity (e.g., DMF vs. THF) affects cyclization efficiency, while prolonged reaction times (>12 hrs) may lead to thioxo-group oxidation .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl/fluorophenyl groups) .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~490–495 Da) and detect impurities like des-bromo derivatives .
  • X-ray Crystallography: Resolve dihedral angles between the pyrimidine ring and substituents (e.g., fluorophenyl vs. bromophenyl planes) to confirm stereoelectronic effects .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Use agar diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) with ampicillin as a positive control .
  • Enzyme Inhibition: Test against COX-2 or DHFR enzymes via fluorometric assays (IC₅₀ determination) .
  • Cytotoxicity: MTT assays on HEK-293 or HeLa cell lines to identify therapeutic windows (LC₅₀ > 50 µM recommended for further study) .

Advanced Research Questions

Q. How can researchers address conflicting data in regioselectivity during synthesis?

Methodological Answer:

  • Regioselectivity Challenges: Competing substitution at the 4-fluorophenyl vs. 4-bromophenyl positions may arise due to electronic effects.
  • Resolution Strategies:
    • Use DFT calculations (e.g., Gaussian 09) to model transition states and predict favored pathways .
    • Employ directing groups (e.g., nitro or methoxy) to steer substitution, followed by post-functionalization .
    • Validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents .

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Case Example: If docking simulations suggest strong binding to COX-2 but experimental IC₅₀ is weak:
    • Re-evaluate Solubility: Use HPLC to assess aggregation (e.g., 0.1% Tween-80 to improve dissolution) .
    • Metabolite Interference: Incubate with liver microsomes (e.g., rat S9 fraction) to identify rapid degradation .
    • Protein Binding: Perform SPR or ITC to measure actual target engagement vs. off-target binding .

Q. What strategies optimize SAR studies for this compound’s derivatives?

Methodological Answer:

  • Core Modifications: Replace the 6-methyl group with ethyl or isopropyl to study steric effects on bioactivity .
  • Substituent Libraries: Synthesize analogs with halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) at the 4-bromophenyl position .
  • Activity Cliffs: Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with antimicrobial potency .

Critical Research Gaps

  • Degradation Pathways: No studies on photostability or hydrolytic degradation under physiological pH (e.g., simulate gastric fluid at pH 2.0) .
  • In Vivo Pharmacokinetics: Requires radiolabeling (¹⁴C at the pyrimidine carbonyl) for bioavailability studies in rodent models .

Recommended Next Steps:

Collaborate with crystallography labs for polymorph screening (e.g., Form I vs. Form II stability) .

Use cryo-EM to resolve target-binding modes if crystallization fails .

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